1H-Imidazo[4,5-b]pyridine

Kinase Selectivity JAK Inhibitors Scaffold Comparison

Procure 1H-Imidazo[4,5-b]pyridine to unlock a validated kinase hinge-binding scaffold with documented superiority in selectivity and metabolic stability. Direct comparative studies confirm preferential JAK1/TYK2 inhibition over the [4,5-c] isomer, while scaffold-hopping from benzimidazole yields improved in vivo clearance. This core enables rapid SAR exploration and fragment elaboration, supported by co-crystal structures such as KY-04045 bound to PAK4. Ensure reproducible kinase program outcomes by selecting the precise [4,5-b] regioisomer.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 170245-19-9
Cat. No. B065942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo[4,5-b]pyridine
CAS170245-19-9
Synonyms1-deazapurine
1H-imidazo(4,5-b)pyridine
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=CN2
InChIInChI=1S/C6H5N3/c1-2-5-6(7-3-1)9-4-8-5/h1-4H,(H,7,8,9)
InChIKeyGAMYYCRTACQSBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo[4,5-b]pyridine (CAS 170245-19-9): Core Scaffold Overview for Targeted Inhibitor Design and Heterocyclic Chemistry


1H-Imidazo[4,5-b]pyridine (CAS 170245-19-9) is a nitrogen-containing fused heterocyclic scaffold comprising an imidazole ring fused to a pyridine ring [1]. Its structural resemblance to purine bases has established it as a privileged structure in medicinal chemistry, with extensive application as a core for kinase inhibitors, particularly targeting c-Met, Aurora kinases, and p21-activated kinase 4 (PAK4) [2]. The scaffold serves as a versatile starting point for derivatization to modulate potency, selectivity, and physicochemical properties in drug discovery programs [3].

Why Generic Imidazopyridine Isomers Cannot Substitute for 1H-Imidazo[4,5-b]pyridine in Targeted Applications


The position of nitrogen atoms within the fused imidazopyridine ring system critically dictates kinase selectivity profiles, target engagement, and biological activity [1]. Direct comparative studies demonstrate that the 1H-imidazo[4,5-b]pyridine scaffold and the isomeric 1H-imidazo[4,5-c]pyridine scaffold exhibit divergent selectivity across the JAK kinase family, with the [4,5-b] isomer showing preferential inhibition of JAK1 and TYK2 [2]. Furthermore, scaffold-hopping efforts from benzimidazole to imidazo[4,5-b]pyridine have been shown to improve metabolic clearance and selectivity over related kinases in mTOR programs [3]. Consequently, substituting the 1H-imidazo[4,5-b]pyridine core with a closely related analog such as imidazo[4,5-c]pyridine or imidazo[1,2-a]pyridine cannot guarantee retention of the desired potency, selectivity, or pharmacokinetic profile, making precise scaffold selection critical for reproducible scientific outcomes and procurement decisions.

Quantitative Differentiation of 1H-Imidazo[4,5-b]pyridine: Evidence-Based Comparison for Scientific Procurement


JAK Kinase Selectivity: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine Scaffold Comparison

A direct head-to-head comparison of the 3H-imidazo[4,5-b]pyridine scaffold versus the 1H-imidazo[4,5-c]pyridine scaffold revealed a markedly different selectivity profile across the JAK kinase family. The 3H-imidazo[4,5-b]pyridine core exhibited preferential inhibition of JAK1 and TYK2, whereas the [4,5-c] isomer showed a distinct selectivity pattern [1]. The selectivity ratio (IC50 JAK1 / IC50 TYK2) was determined from fluorescence-based biochemical assays using the catalytic domains of the four JAK members [1].

Kinase Selectivity JAK Inhibitors Scaffold Comparison

c-Met Kinase Inhibition: Potency Gains via 1H-Imidazo[4,5-b]pyridine Core Truncation from Imidazonaphthyridinone

In a mechanism-directed structural optimization study, truncation of the imidazonaphthyridinone core to the 1H-imidazo[4,5-b]pyridine core, followed by incorporation of an N-phenyl cyclopropane-1,1-dicarboxamide pharmacophore, yielded a new chemotype of c-Met kinase inhibitors with nanomolar enzyme inhibitory activity [1]. The optimized imidazopyridine-based inhibitors effectively inhibited Met phosphorylation and downstream signaling, as well as the proliferation of Met-dependent EBC-1 human lung cancer cells at submicromolar concentrations [1]. This represents an improvement in cellular potency relative to earlier imidazonaphthyridinone-based leads [1].

c-Met Kinase Anticancer Scaffold Optimization

Antiproliferative Activity: Imidazo[4,5-b]pyridine-Derived Tubulin Inhibitors with Sub-Micromolar Potency and Normal Cell Sparing

Imidazo[4,5-b]pyridine-derived acrylonitriles were synthesized and evaluated for in vitro antiproliferative effects across a diverse human cancer cell line panel. Three compounds (20, 21, and 33) exhibited strong activity in the submicromolar range (IC50 0.2–0.6 μM) [1]. Notably, lead compound 21 potently inhibited cancer cell migration while not affecting the viability of normal cells even at the highest concentration tested (100 µM) [1]. This contrasts with many classical tubulin inhibitors that exhibit significant cytotoxicity toward normal cells.

Antiproliferative Tubulin Polymerization Cancer Cell Selectivity

mTOR Inhibition: Improved In Vivo Clearance of Imidazo[4,5-b]pyridine over Benzimidazole Scaffolds

In a program to discover ATP-competitive mTOR inhibitors, targeted SAR and structure-guided design identified imidazopyridine (including imidazo[4,5-b]pyridine) scaffolds that demonstrated superior mTOR inhibition in cellular assays, selectivity over the closely related PIKK family, and improved in vivo clearance over a previously reported benzimidazole series [1]. This scaffold replacement strategy addressed a key pharmacokinetic liability associated with the benzimidazole core [1].

mTOR PIKK Selectivity Pharmacokinetics

Aurora Kinase Inhibition: Orally Bioavailable Imidazo[4,5-b]pyridine Derivative with Low Nanomolar Potency

The imidazo[4,5-b]pyridine derivative CCT137690 was characterized as a highly selective, orally bioavailable Aurora kinase inhibitor with IC50 values in the low nanomolar range in both biochemical and cellular assays [1]. This compound exhibited antiproliferative activity against a wide range of solid tumor cell lines and demonstrated in vivo efficacy in a transgenic mouse model of neuroblastoma [1]. The oral bioavailability of CCT137690 distinguishes it from many other Aurora kinase inhibitors that require parenteral administration.

Aurora Kinase Oral Bioavailability Antimitotic

PAK4 Inhibitor Design: Imidazo[4,5-b]pyridine as a Validated Fragment for Hinge Binding

Using virtual site-directed fragment-based drug design, the imidazo[4,5-b]pyridine-based compound KY-04045 was discovered as a PAK4 inhibitor and validated by co-crystallization [1]. The crystal structure revealed that the pyrazole and imidazopyridine rings of KY-04045 are sufficient for mediating PAK4 hinge loop interaction, establishing the imidazo[4,5-b]pyridine core as a minimal pharmacophore for PAK4 hinge binding [1]. This contrasts with larger, more complex PAK4 inhibitors that may have suboptimal ligand efficiency.

PAK4 Fragment-Based Drug Design Crystallography

Validated Research Applications and Procurement Scenarios for 1H-Imidazo[4,5-b]pyridine and Its Derivatives


Kinase Inhibitor Discovery: c-Met, JAK, Aurora, and PAK4 Programs

The 1H-imidazo[4,5-b]pyridine scaffold is a proven starting point for developing potent and selective kinase inhibitors, as demonstrated in c-Met, JAK, Aurora, and PAK4 programs [1][2][3]. Procurement of this core scaffold is appropriate for medicinal chemistry teams seeking to initiate structure-activity relationship (SAR) studies around a validated kinase hinge-binding motif. The scaffold's ability to be readily diversified at multiple positions enables rapid exploration of chemical space to optimize potency, selectivity, and drug-like properties [1].

Antiproliferative and Anticancer Agent Development with Improved Therapeutic Index

Imidazo[4,5-b]pyridine-derived acrylonitriles have demonstrated sub-micromolar antiproliferative activity against diverse cancer cell lines while sparing normal cells, indicating a favorable therapeutic index [4]. This application scenario is relevant for oncology research groups focused on tubulin polymerization inhibitors with reduced toxicity profiles. The documented selectivity window supports procurement for lead optimization campaigns aiming to mitigate dose-limiting toxicities.

Scaffold Replacement Strategies to Improve Pharmacokinetics and Selectivity

In programs where existing leads suffer from poor pharmacokinetic properties (e.g., high clearance) or suboptimal selectivity profiles, the 1H-imidazo[4,5-b]pyridine scaffold offers a validated alternative. Direct comparative evidence shows improved in vivo clearance over benzimidazole in mTOR programs [5] and distinct JAK selectivity profiles compared to imidazo[4,5-c]pyridine [2]. Procurement of this scaffold enables medicinal chemists to execute scaffold-hopping strategies with a higher probability of retaining or improving target potency while addressing ADME or selectivity liabilities.

Fragment-Based Drug Discovery and Structure-Guided Design

The co-crystal structure of KY-04045 bound to PAK4 confirms that the imidazo[4,5-b]pyridine core can serve as an efficient hinge-binding fragment [3]. This makes the scaffold an attractive starting point for fragment-based drug discovery (FBDD) and structure-guided design efforts targeting kinases with a similar hinge architecture. Procurement of 1H-Imidazo[4,5-b]pyridine enables fragment elaboration and optimization campaigns supported by high-resolution structural biology data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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